

An In-depth Technical Guide to RG7775: Chemical Structure, Properties, and Preclinical Profile

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Compound of Interest

Compound Name: RG7775

Cat. No.: B1150136

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Abstract

RG7775 (also known as RO6839921) is a novel, intravenously administered pegylated prodrug of idasanutlin (RG7388). Idasanutlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, idasanutlin activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of **RG7775** and its active form, idasanutlin. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Properties

RG7775 is a prodrug designed to improve the pharmaceutical properties of idasanutlin, specifically for intravenous administration. The active component, idasanutlin, is a highly potent MDM2 antagonist.

Idasanutlin (RG7388) - The Active Moiety

Idasanutlin is a pyrrolidine-based compound that acts as a structural mimic of the p53 peptide, enabling it to bind to the p53-binding pocket of MDM2 with high affinity.

Table 1: Chemical Properties of Idasanutlin (RG7388)

Property	Value	Reference
IUPAC Name	4-((4S,5R)-4-(4-chloro-2-fluorophenyl)-3-(3-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-2-oxopyrrolidine-1-carboxamido)-3-methoxybenzoic acid	
Molecular Formula	C ₃₁ H ₂₉ Cl ₂ F ₂ N ₃ O ₄	
Molecular Weight	616.49 g/mol	
CAS Number	1229705-06-9	
SMILES	<chem>CC(C)(C)[C@H]1N(C(=O)NC2=CC(OC)=C(C=C2)C(=O)O)C(=O)-</chem> -INVALID-LINK-- <chem>C1=C(F)C(Cl)=CC=C1</chem>	
Solubility	Soluble in DMSO	

RG7775 (RO6839921) - The Pegylated Prodrug

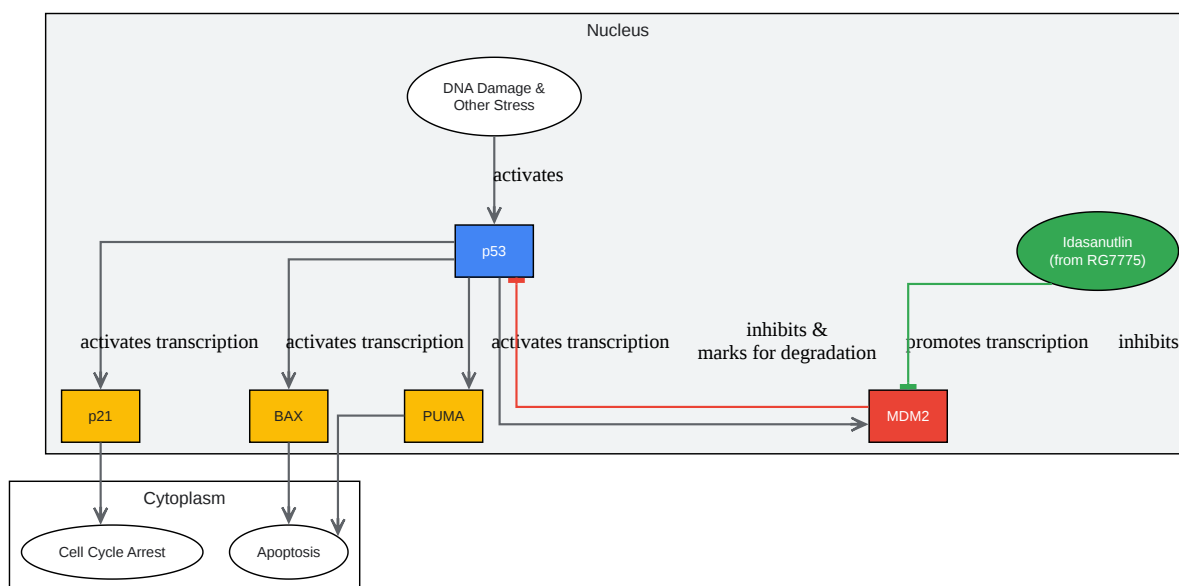
RG7775 is a pegylated version of idasanutlin. Pegylation is a common strategy in drug development to enhance solubility, stability, and pharmacokinetic properties. In the case of **RG7775**, the polyethylene glycol (PEG) chain is attached to the idasanutlin molecule via an ester linkage. This linkage is designed to be cleaved by esterases present in the plasma, releasing the active idasanutlin.^[1]

While the exact, complete chemical structure of **RG7775** including the specific length and attachment point of the PEG chain is not publicly available in full detail, it is understood to be a modification of the idasanutlin structure to enable intravenous formulation.

Mechanism of Action: The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation and is often referred to as the "guardian of the genome." In unstressed, normal cells, p53 levels are kept low through a negative feedback loop involving the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.

In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2. Idasanutlin, the active form of **RG7775**, competitively binds to the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction. This disruption liberates p53 from MDM2-mediated degradation, leading to the accumulation of p53 protein. The elevated levels of active p53 can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest (primarily through p21) and apoptosis (through proteins like PUMA and BAX).



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Caption: The p53-MDM2 signaling pathway and the mechanism of action of Idasanutlin.

Quantitative Biological Activity

The potency of idasanutlin has been evaluated in various in vitro assays.

Table 2: In Vitro Activity of Idasanutlin (RG7388)

Assay	Cell Line	Endpoint	Value	Reference
p53-MDM2 HTRF Assay	-	IC ₅₀	6 nM	
Growth Inhibition	SJSA-1 (Osteosarcoma)	GI ₅₀ (72h)	~100 nM	[2]
Growth Inhibition	SH-SY5Y (Neuroblastoma)	GI ₅₀ (72h)	~200 nM	[2]
Growth Inhibition	NB1691 (Neuroblastoma)	GI ₅₀ (72h)	~150 nM	[2]
Synergy with Venetoclax	KCNR (Neuroblastoma, Venetoclax- resistant)	IC ₅₀	20 nM	[3]
Synergy with Venetoclax	SJNB12 (Neuroblastoma, Venetoclax- resistant)	IC ₅₀	52 nM	[3]

Pharmacokinetics

RG7775 was developed to provide an intravenous formulation of idasanutlin with a favorable pharmacokinetic profile.[1] Preclinical studies have characterized the plasma concentration and distribution of the active compound following administration of the prodrug.

Table 3: Pharmacokinetic Parameters of Idasanutlin after **RG7775** Administration in a Preclinical Neuroblastoma Model

Parameter	Tissue	Value	Time to Peak	Reference
C _{max} (Peak Concentration)	Plasma	133 ± 7 µg/mL	1 hour	[2]
C _{max} (Peak Concentration)	Tumor	18.2 ± 2.3 µg/mL	3 hours	[2]
Half-life (t _{1/2})	Plasma	3.2 ± 0.5 hours	-	[2]

Preclinical Efficacy in Neuroblastoma

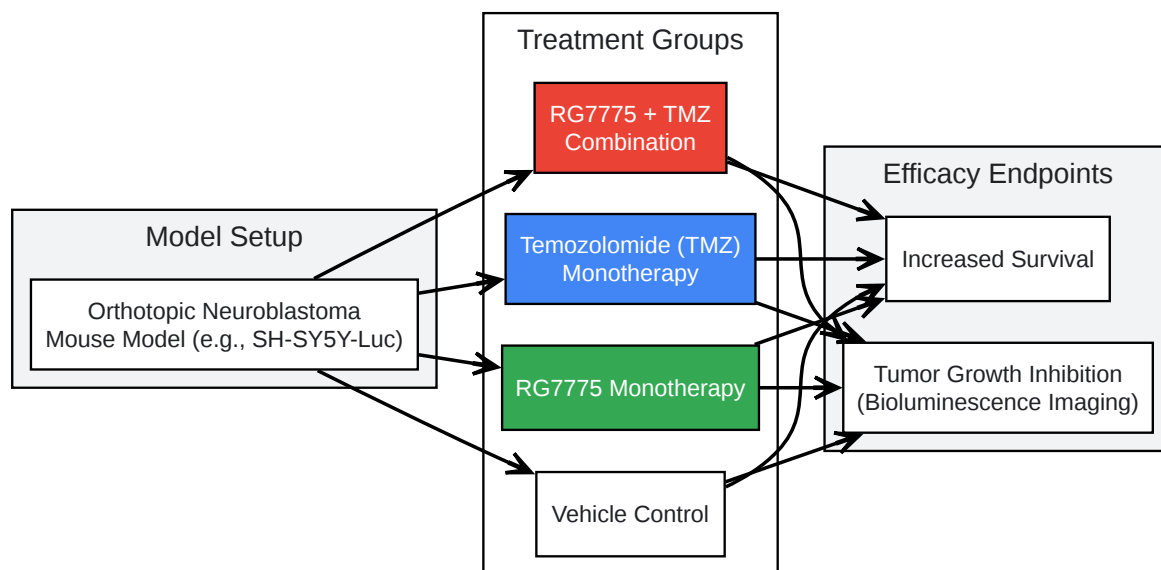
Preclinical studies have demonstrated the anti-tumor activity of **RG7775**, both as a single agent and in combination with other chemotherapeutic agents, in neuroblastoma models.

Monotherapy

In orthotopic neuroblastoma mouse models, treatment with **RG7775** led to significant tumor growth inhibition and increased survival compared to vehicle control.[4][5]

Combination Therapy with Temozolomide

The combination of **RG7775** with the alkylating agent temozolomide has shown synergistic effects in preclinical neuroblastoma models.[4][5] This combination resulted in greater tumor growth inhibition and a more significant increase in survival compared to either agent alone.[4][5]



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Caption: In vivo experimental workflow for evaluating **RG7775** efficacy.

Experimental Protocols

p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the in vitro potency of compounds in disrupting the p53-MDM2 interaction.

Materials:

- GST-tagged recombinant human MDM2 protein
- Biotinylated p53 peptide
- Europium cryptate-labeled anti-GST antibody (donor)
- Streptavidin-XL665 (acceptor)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

- 384-well low-volume white plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of idasanutlin in DMSO and then dilute further in assay buffer.
- In a 384-well plate, add the diluted compound or vehicle control.
- Add a solution of GST-MDM2 and biotinylated p53 peptide to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
- Add a pre-mixed solution of the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) to each well.
- Incubate the plate for another defined period (e.g., 60 minutes to overnight) at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
- Calculate the HTRF ratio ($665 \text{ nm} / 620 \text{ nm} * 10,000$) and plot the ratio against the compound concentration to determine the IC_{50} value.

Western Blotting for p53 Pathway Proteins

This technique is used to assess the cellular effects of idasanutlin treatment on the levels of key proteins in the p53 pathway.

Materials:

- Neuroblastoma cell lines (e.g., SH-SY5Y)
- Idasanutlin
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed neuroblastoma cells and allow them to adhere overnight.
 - Treat cells with various concentrations of idasanutlin or vehicle (DMSO) for a specified time (e.g., 24 hours).
 - Wash cells with ice-cold PBS and lyse them in lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by size using SDS-PAGE.
 - Transfer the separated proteins from the gel to a PVDF membrane.

- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p53, MDM2, and p21 (typically overnight at 4°C).
 - Wash the membrane several times with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Incubate the membrane with ECL substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.

Conclusion

RG7775 is a promising intravenous prodrug of the potent MDM2 inhibitor idasanutlin. By effectively reactivating the p53 tumor suppressor pathway, it demonstrates significant anti-tumor activity in preclinical models of cancers with wild-type p53, such as neuroblastoma. The data presented in this technical guide, including its chemical properties, mechanism of action, quantitative biological activity, and detailed experimental protocols, provide a solid foundation for further research and development of this therapeutic agent. The synergistic effects observed with standard chemotherapies like temozolomide highlight its potential for combination therapies in a clinical setting.

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